
1-(4-甲氧基苯基)戊-1-烯-3-酮
描述
1-(4-Methoxyphenyl)pent-1-en-3-one is a compound that belongs to the class of organic compounds known as chalcones. These are aromatic ketones that form the central core for a variety of important biological compounds. Chalcones are known for their diverse range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The methoxy group attached to the phenyl ring may influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity .
Synthesis Analysis
The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation reaction, which is a base-catalyzed crossed aldol condensation between an aldehyde and a ketone, where at least one must have an α-hydrogen. In the case of 1-(4-Methoxyphenyl)pent-1-en-3-one, the synthesis would typically involve the reaction of 4-methoxyacetophenone with an appropriate aldehyde under basic conditions. The synthesis of similar compounds has been reported, where variations in the aldehyde component lead to different substituents on the chalcone backbone .
Molecular Structure Analysis
The molecular structure of chalcones can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information about the bond lengths, angles, and overall geometry of the molecule. For instance, the crystal structure of related chalcones has been determined, showing that these compounds can crystallize in various systems such as monoclinic and orthorhombic, with specific space groups and cell parameters . The molecular geometry and vibrational frequencies have also been calculated using density functional theory (DFT) and compared with experimental data, showing good agreement .
Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of reactive α,β-unsaturated carbonyl systems. They can participate in cycloaddition reactions, serve as precursors for the synthesis of heterocycles, and undergo bromination reactions. The regiospecific allylic bromination of chalcones has been reported, which is useful for further synthetic applications . Additionally, the presence of the methoxy group can influence the reactivity of the molecule, potentially leading to selective reactions at specific sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones, including 1-(4-Methoxyphenyl)pent-1-en-3-one, can be characterized by their melting points, solubility, and stability. The electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined through quantum chemical calculations. These properties are important for understanding the reactivity and potential biological activity of the compound. The HOMO-LUMO gap, for example, is an indicator of the chemical stability and reactivity of the molecule . The molecular electrostatic potential (MEP) and Mulliken atomic charges provide insights into the distribution of electron density within the molecule, which is crucial for predicting sites of chemical reactivity and interactions with biological targets .
科学研究应用
光环加成反应:已研究了类似于1-(4-甲氧基苯基)戊-1-烯-3-酮的化合物内分子光环加成乙烯醚的反应。这些反应受到诸如辐射波长和取代基位置等因素的影响,影响产物形成和构型(Haan, Zwart, & Cornelisse, 1997)。
对映选择性光环加成:已进行了类似化合物的对映选择性内分子光环加成研究。这项工作突出了侧链取代基对对映选择性和光环加成产物的区域选择性的影响(Timmermans, Wamelink, Lodder, & Cornelisse, 1999)。
功能化衍生物的合成:研究包括合成与1-(4-甲氧基苯基)戊-1-烯-3-酮相关的功能化非对称双芳基-α,β-不饱和酮衍生物。这些衍生物在材料科学和光子学方面具有潜在应用(Khalid et al., 2020)。
非线性光学性质:对类似于1-(4-甲氧基苯基)戊-1-烯-3-酮的双香豆酮衍生物的研究显示出显著的非线性光学性质。这些材料在光学限制和激光技术应用方面具有潜力(Shettigar et al., 2006)。
卤代反应:已探索了与1-(4-甲氧基苯基)戊-1-烯-3-酮相关的芳基取代的戊-2-烯-1,5-二酮的卤代反应,导致形成各种卤代衍生物。这些反应对合成具有多样生物和化学性质的化合物至关重要(Pchelintseva, Tsimbalenko, & Fedotova, 2007)。
抗菌活性:使用密度泛函理论和分子对接研究调查了相关化合物的化学和抗菌活性。这些化合物显示出作为抗金黄色葡萄球菌等细菌的潜在抗菌剂的潜力(Deghady, Hussein, Alhamzani, & Mera, 2021)。
细胞毒活性:已合成并评估了与1-(4-甲氧基苯基)戊-1-烯-3-酮结构相关的双(苯基)戊-1,4-二烯-3-酮的氨甲基衍生物对各种癌细胞系的细胞毒活性(Yerdelen, Gul, Sakagami, & Umemura, 2015)。
晶体结构分析:研究包括合成和结构表征与1-(4-甲氧基苯基)戊-1-烯-3-酮结构相似的香豆酮衍生物。这些研究对于理解这些化合物的分子性质和潜在应用至关重要(Anam et al., 2017)。
安全和危害
作用机制
Target of Action
It has been suggested that the compound may interact with enzymes such asCYP1A2 .
Mode of Action
It is hypothesized that the compound may exert its effects through the inhibition of certain enzymes, such as CYP1A2 . This enzyme is involved in the metabolism of various xenobiotics and drugs, and its inhibition can lead to altered pharmacokinetic profiles of these substances .
Pharmacokinetics
The pharmacokinetic properties of 1-(4-Methoxyphenyl)pent-1-en-3-one include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also known to inhibit the enzyme CYP1A2 , which could potentially affect the metabolism of other drugs.
Action Environment
The action of 1-(4-Methoxyphenyl)pent-1-en-3-one can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Additionally, the compound’s efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment .
属性
IUPAC Name |
(E)-1-(4-methoxyphenyl)pent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDQOBRACOQXGE-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231670 | |
| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white to pale yellow crystals with a sweet, buttery, caramellic odour | |
| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
278.00 °C. @ 760.00 mm Hg | |
| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, soluble in organic solvents, oils, very soluble (in ethanol) | |
| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
104-27-8, 82297-64-1 | |
| Record name | 1-Penten-3-one, 1-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082297641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 104-27-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)pent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0ZZO1ACOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61.3 - 61.9 °C | |
| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-(4-methoxyphenyl)pent-1-en-3-one relate to its anti-inflammatory activity compared to its precursor, ethyl p-methoxycinnamate?
A: Research indicates that converting ethyl p-methoxycinnamate (EPMC) to 1-(4-methoxyphenyl)pent-1-en-3-one actually reduces its anti-inflammatory activity []. This suggests that the specific structural features of EPMC, such as the presence of the ester group, play a crucial role in its ability to inhibit protein denaturation, a key marker of anti-inflammatory activity. Modifying the EPMC structure to form 1-(4-methoxyphenyl)pent-1-en-3-one likely alters its interactions with target proteins involved in the inflammatory cascade, leading to reduced efficacy.
Q2: Are there any structurally similar compounds to 1-(4-methoxyphenyl)pent-1-en-3-one with different safety profiles?
A: Yes, 4-phenylbut-3-en-2-one, another α,β-unsaturated cinnamyl ketone structurally related to 1-(4-methoxyphenyl)pent-1-en-3-one, underwent additional genotoxicity studies. These studies successfully addressed initial safety concerns and demonstrated that 4-phenylbut-3-en-2-one, along with its structurally related compounds 4-phenylbut-3-en-2-ol and 3-methyl-4-phenylbut-3-en-2-one, can be further evaluated for safety using established procedures []. This highlights the importance of considering the specific structural features of each compound when assessing safety profiles, even within a related chemical group.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







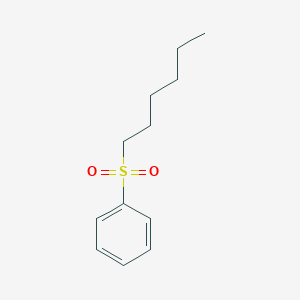
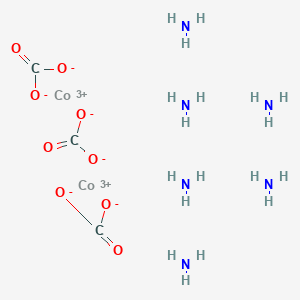

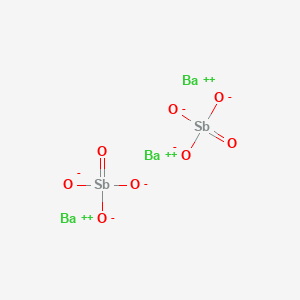
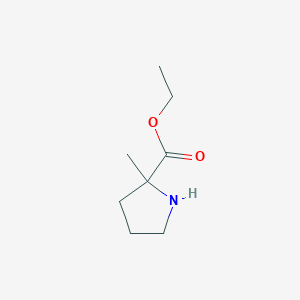

![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
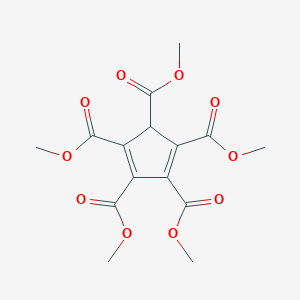
![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
